molecular formula C23H20F3NO2 B2354904 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide CAS No. 1351659-92-1

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide

Cat. No.: B2354904
CAS No.: 1351659-92-1
M. Wt: 399.413
InChI Key: CACSRFNUOTZUOW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(4-fluorophenyl)ethyl)-2,2-diphenylacetamide
  • N-(2-hydroxy-2-(4-chlorophenyl)ethyl)-2,2-diphenylacetamide
  • N-(2-hydroxy-2-(4-bromophenyl)ethyl)-2,2-diphenylacetamide

Uniqueness

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with target proteins compared to its analogs with other halogen substituents.

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a trifluoromethyl group and a diphenylacetamide moiety. Its molecular formula is C21H20F3NC_{21}H_{20}F_3N, with a molecular weight of approximately 367.39 g/mol. The trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that this compound may interact with various biological pathways:

  • Receptor Modulation : The compound has been studied for its ability to modulate neurotransmitter receptors, particularly in the context of neurological disorders. It may act as an antagonist or agonist depending on the receptor type.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Anticancer Activity Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis.
Neuroprotective Effects Potential to protect neuronal cells from oxidative stress and apoptosis in vitro.
Anti-inflammatory Properties Reduces pro-inflammatory cytokine levels in animal models of inflammation.
Analgesic Effects Demonstrated pain-relieving effects in rodent models, suggesting potential use in pain management.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound showed an IC50 value of 15 μM, indicating significant potency against these cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
  • Neuroprotective Study
    In a model of neurodegeneration induced by oxidative stress, this compound was administered to rats. Results showed a marked decrease in neuronal death and reduced levels of reactive oxygen species (ROS), highlighting its potential as a neuroprotective agent.
  • Anti-inflammatory Effects
    A recent study investigated the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to the control group, suggesting its efficacy in reducing inflammation.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO2/c24-23(25,26)19-13-11-16(12-14-19)20(28)15-27-22(29)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21,28H,15H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACSRFNUOTZUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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